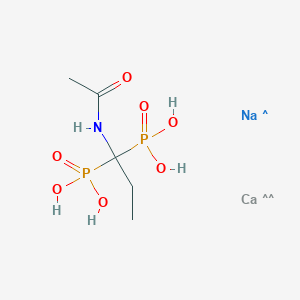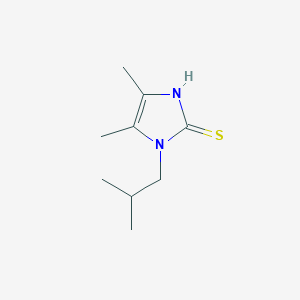
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, also known as MPEB, is a chemical compound that has been studied for its potential use in scientific research. MPEB is a member of the benzamide family and has been found to have a range of biochemical and physiological effects. In
Scientific Research Applications
Arylpiperazine Derivatives as Serotonin Ligands
Research has shown that arylpiperazine derivatives, including compounds structurally related to N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, exhibit high affinity for serotonin (5-HT) receptors. These compounds are studied for their potential in treating neurological and psychiatric conditions by modulating serotonin signaling. For example, certain derivatives have been identified with high affinity for 5-HT1A receptors, indicating their potential as agents in the treatment of depression, anxiety, and other serotonin-related disorders (Glennon et al., 1988).
Dopamine and Serotonin Receptor Affinity
Compounds with the benzamide moiety, similar to the subject compound, have demonstrated good affinity for both dopamine D-2 and serotonin 5-HT1A receptors. These findings suggest applications in the development of novel therapeutics for psychiatric and neurological disorders where dopamine and serotonin systems play a key role. The detailed study of these derivatives offers insights into their potential use in treating conditions such as schizophrenia, bipolar disorder, and depression (Perrone et al., 1995).
Novel Serotonin Type 2C Receptor Inverse Agonist
Research on compounds structurally related to this compound, specifically targeting serotonin type 2C (5-HT2C) receptors, has led to the identification of potential antidepressants. One such compound, S32212, has been characterized for its behavioral, neurochemical, and electrophysiological properties, demonstrating efficacy in reducing immobility time in animal models, suggesting its potential as an antidepressant. This research underlines the compound's promising role in improving mood and cognitive performance (Dekeyne et al., 2012).
Neuroleptic Activity of Benzamides
Benzamide derivatives, akin to the discussed compound, have been synthesized and evaluated for their neuroleptic activity, highlighting a correlation between structure and activity. These compounds exhibit inhibitory effects on stereotyped behavior in rats, indicating their potential as neuroleptic drugs with fewer side effects for the treatment of psychosis (Iwanami et al., 1981).
Antiviral Activities
In the context of antiviral research, benzamide-based compounds have demonstrated remarkable activities against avian influenza virus, showing potential as antiviral agents. This area of study opens up possibilities for developing new therapeutic agents against viral infections, including influenza (Hebishy et al., 2020).
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-23-12-14-24(15-13-23)20(17-8-10-19(26-2)11-9-17)16-22-21(25)18-6-4-3-5-7-18/h3-11,20H,12-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSLJLVCAKADSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2472841.png)






![4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2472854.png)
![N-(3-fluoro-4-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2472856.png)
![4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2472858.png)

